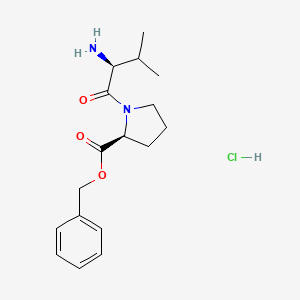

Benzyl L-valyl-L-prolinate hydrochloride

CAS No.:

Cat. No.: VC13811239

Molecular Formula: C17H25ClN2O3

Molecular Weight: 340.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H25ClN2O3 |

|---|---|

| Molecular Weight | 340.8 g/mol |

| IUPAC Name | benzyl (2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C17H24N2O3.ClH/c1-12(2)15(18)16(20)19-10-6-9-14(19)17(21)22-11-13-7-4-3-5-8-13;/h3-5,7-8,12,14-15H,6,9-11,18H2,1-2H3;1H/t14-,15-;/m0./s1 |

| Standard InChI Key | ARJYSUOEAKFRQU-YYLIZZNMSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)OCC2=CC=CC=C2)N.Cl |

| SMILES | CC(C)C(C(=O)N1CCCC1C(=O)OCC2=CC=CC=C2)N.Cl |

| Canonical SMILES | CC(C)C(C(=O)N1CCCC1C(=O)OCC2=CC=CC=C2)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

Benzyl L-valyl-L-prolinate hydrochloride consists of L-valine and L-proline residues linked by a peptide bond, with a benzyl ester group at the C-terminus and a hydrochloride salt at the N-terminus. The IUPAC name is benzyl (2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylate hydrochloride . Its stereochemistry is critical, as the L-configuration of both amino acids ensures compatibility with biological systems. The compound’s structure is validated by NMR and X-ray crystallography, confirming the (S)-configuration at chiral centers .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 340.85 g/mol | |

| Melting Point | 270–272°C | |

| Optical Rotation () | −33° (c = 1 in 1N HCl) | |

| Solubility | Soluble in DMSO, methanol; insoluble in water |

Synthetic Methodologies

Conventional Synthesis via Esterification

The most widely reported synthesis involves a two-step process:

-

Protection of L-Proline: L-Proline reacts with benzyl alcohol in the presence of thionyl chloride () under inert conditions to form benzyl L-prolinate hydrochloride . This step achieves a 93% yield by maintaining temperatures at 0–20°C for 50 hours .

-

Peptide Coupling: The protected proline residue is coupled with L-valine using carbodiimide-based reagents (e.g., DCC or EDC) in dichloromethane. The hydrochloride salt forms upon treatment with HCl gas .

Patent-Based Optimized Synthesis

A patented method (CN105061283B) enhances yield (99.5%) by employing azeotropic distillation to remove water, enabling continuous reagent addition . Key steps include:

-

Catalytic Metal Chlorides: Zinc chloride () or ferric chloride () accelerates the reaction.

-

Recyclable Solvents: Dichloroethane is reused across multiple batches, reducing waste .

Table 2: Comparison of Synthetic Routes

| Parameter | Conventional Method | Patent Method |

|---|---|---|

| Yield | 87.7% | 99.5% |

| Reaction Time | 50 hours | 3 hours |

| Catalyst | None | |

| Solvent Efficiency | Low | High (recycled dichloroethane) |

Applications in Research and Industry

Peptide Synthesis

The benzyl ester group acts as a transient protecting group, enabling selective deprotection under mild hydrogenolysis conditions . This property is exploited in solid-phase peptide synthesis (SPPS) to construct cyclic peptides with enhanced metabolic stability . For example, cyclosporine analogs incorporating this moiety exhibit improved oral bioavailability .

Pharmaceutical Development

Benzyl L-valyl-L-prolinate hydrochloride is a precursor to neuroactive peptides capable of crossing the blood-brain barrier (BBB). Its lipophilic benzyl group enhances membrane permeability, making it valuable in developing therapies for Alzheimer’s and Parkinson’s diseases . Recent studies highlight its role in prodrug designs targeting angiotensin-converting enzyme (ACE) inhibitors .

Asymmetric Catalysis

The compound serves as a chiral catalyst in asymmetric aldol reactions, achieving enantiomeric excess (ee) >90% in syntheses of β-lactam antibiotics . Its rigid pyrrolidine ring stabilizes transition states, favoring the formation of single stereoisomers .

| Parameter | Recommendation |

|---|---|

| PPE | Gloves, goggles, lab coat |

| First Aid Measures | Flush eyes with water; wash skin with soap |

| Storage Conditions | 2–8°C, inert atmosphere |

| Disposal | Incineration at licensed facilities |

Analytical Characterization

Spectroscopic Analysis

-

NMR: NMR (400 MHz, DMSO-d6) shows characteristic peaks at δ 1.02 (valine CH), δ 3.45 (proline N–CH), and δ 7.35 (benzyl aromatic protons) .

-

HPLC: Purity >97% is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

X-ray Crystallography

Single-crystal analysis reveals a monoclinic lattice with space group , confirming the (S,S)-configuration . Hydrogen bonds between the hydrochloride ion and carbonyl oxygen stabilize the crystal structure .

Future Directions and Innovations

Recent advances focus on derivatizing the benzyl group to enhance solubility while retaining chiral integrity. For instance, introducing trifluoromethyl substituents improves BBB penetration in neuropeptide candidates . Additionally, flow chemistry techniques are being explored to scale up synthesis while minimizing waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume